Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a synthetic compound characterized by its unique molecular structure and potential applications in various scientific fields. With the molecular formula CHNOS, this compound is a derivative of benzothiazole, which is notable for containing both sulfur and nitrogen atoms within its ring structure. The compound is recognized for its bioactive properties and has garnered interest in medicinal chemistry, particularly for its potential therapeutic effects.
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate can be sourced from chemical suppliers that specialize in research chemicals. It is classified under heterocyclic compounds due to the presence of the benzothiazole moiety. The compound's unique features make it a subject of study in both organic synthesis and medicinal research.
The synthesis of Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate typically involves a reaction between 2-aminobenzenethiol and ethyl cyanoacetate. This reaction is conducted under basic conditions, often using potassium carbonate as a base, and ethanol as a solvent. The mixture is heated to reflux for several hours to ensure complete reaction.
In an industrial context, the synthesis may be scaled up using continuous flow reactors, which enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity levels.
The molecular structure of Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate can be represented by its InChI key: InChI=1S/CHNOS/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5H,2H,1H, (H,13,14,15).
The compound has a molecular weight of approximately 233.27 g/mol. Its structural features include a cyano group (-C≡N), a carbamate functional group (-NHCOOEt), and a benzothiazole ring system.
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to generate derivatives with new properties.
The mechanism of action for Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors that are critical in pathways such as cancer cell proliferation. This inhibition can lead to various biological effects, including potential anticancer activities.
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate typically exhibits solid-state characteristics at room temperature with varying solubility in organic solvents depending on the specific conditions.
The chemical stability of this compound allows it to withstand various synthetic transformations while retaining its core structure. Its reactivity profile suggests potential utility in further synthetic applications or modifications.
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2